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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B12409592 Get Quote

For researchers, scientists, and drug development professionals navigating the complexities of

super-resolution microscopy, the choice of fluorophore is paramount. This guide provides a

detailed comparison of Sulfo-Cyanine5.5 amine's performance against common alternatives,

supported by experimental data and protocols to inform your selection process.

Sulfo-Cyanine5.5 amine is a far-red, water-soluble fluorescent dye increasingly utilized in

advanced imaging techniques.[1][2] Its high hydrophilicity, conferred by four sulfonate groups,

makes it particularly suitable for biological applications in aqueous environments.[2][3] This

guide will delve into its performance characteristics for super-resolution microscopy, specifically

focusing on stochastic optical reconstruction microscopy (STORM), and compare it with other

widely used dyes such as Alexa Fluor 647 and ATTO 655.

Performance Comparison of Fluorophores
The effectiveness of a fluorophore in super-resolution microscopy hinges on several key

photophysical parameters. These include a high extinction coefficient, a good quantum yield for

brightness, and, crucially for localization-based techniques like STORM, appropriate

photoswitching behavior. The following tables summarize the key performance indicators for

Sulfo-Cyanine5.5 amine and its alternatives.
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Fluorophore
Excitation

Max (nm)

Emission

Max (nm)

**Extinction
Coefficient
(M⁻¹cm⁻¹) **

Quantum

Yield (Φ)

Key

Features

Sulfo-

Cyanine5.5

amine

~673-675 ~691-694 211,000 0.21

Highly water-

soluble,

bright far-red

fluorescence.

[1][2][3][4]

Alexa Fluor

647
~650 ~665 239,000 0.33

High photon

yield, low

duty cycle,

excellent for

STORM.[5][6]

ATTO 655 ~663 ~684 125,000 0.30

Good

photostability,

suitable for

single-

molecule

applications.

[7]

Cyanine5

(Cy5)
~649 ~666 250,000 0.20

Popular red

dye, good for

STORM in

the presence

of thiols.[8][9]

Table 1: Spectral and Photophysical Properties of Selected Fluorophores.

For STORM, the number of photons detected per switching event and the on/off duty cycle are

critical for achieving high-resolution images. A high photon yield improves localization

precision, while a low duty cycle ensures that only a sparse subset of fluorophores is active at

any given time, preventing spatial overlap.
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Fluorophore
Photon Yield per

Switching Event
On/Off Duty Cycle

Performance in

STORM

Sulfo-Cyanine5.5 High (~6,000) High (~0.007)

The high duty cycle

can negatively impact

image quality by

requiring lower

labeling densities to

resolve structures.[5]

Alexa Fluor 647 High (~5,000) Low (~0.001)

Considered a

benchmark for

STORM due to its

excellent combination

of high photon yield

and low duty cycle.[5]

ATTO 655 Low (~660) Low (~0.001)

The low photon yield

can result in lower

localization precision,

potentially blurring fine

structures.[5]

Table 2: Performance Characteristics in STORM.

Experimental Protocols
Achieving optimal results in super-resolution microscopy requires meticulous sample

preparation and the use of specialized imaging buffers that promote the desired photoswitching

behavior of the fluorophores.

dSTORM Imaging Protocol for Sulfo-Cyanine5.5 Amine
This protocol is a general guideline for performing dSTORM with cyanine dyes like Sulfo-

Cyanine5.5. Optimization may be necessary for specific experimental conditions.

1. Sample Preparation:
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Fixation: Fix cells with 3% paraformaldehyde (PFA) and 0.1% glutaraldehyde in PBS for 10

minutes at room temperature.

Permeabilization: If labeling intracellular targets, permeabilize cells with a buffer containing

0.2% Triton X-100 in PBS.

Blocking: Block non-specific binding sites using a blocking buffer (e.g., 3% BSA in PBS) for

at least 1 hour.

Labeling: Incubate with the primary antibody, followed by the Sulfo-Cyanine5.5 amine-

conjugated secondary antibody, each for 1 hour at room temperature. Thorough washing

steps after each incubation are critical.

Mounting: Mount the sample in a suitable imaging chamber with a #1.5 coverslip.

2. Imaging Buffer Preparation:

The imaging buffer is crucial for inducing the photoswitching of cyanine dyes. A common

formulation includes an oxygen scavenging system and a thiol.

Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.

GLOX Solution: 14 mg of glucose oxidase and 50 µL of catalase (17 mg/mL) in 200 µL of

Buffer A (10 mM Tris pH 8.0, 50 mM NaCl). Store at 4°C for up to one week.[10]

MEA Solution (1 M): 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl. Adjust pH

to 7.5-8.5.[10] Can be stored at 4°C for 1-2 weeks or at -20°C for longer periods.[10]

Final Imaging Buffer: For 1 mL of imaging buffer, add 10 µL of GLOX solution and 100 µL of

1 M MEA solution to Buffer B.[10] This buffer should be prepared fresh before each imaging

session.

3. Image Acquisition:

Use a super-resolution microscope equipped with a high-power laser for excitation (e.g., 647

nm for Sulfo-Cyanine5.5).

Illuminate the sample with high laser power to induce the "off" state of the fluorophores.
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Acquire a series of thousands of images, capturing the stochastic blinking of individual

fluorophores.

The raw data is then processed using localization software to reconstruct the super-resolved

image.

Visualizing Workflows and Pathways
To better understand the experimental process and the underlying principles, the following

diagrams have been generated using Graphviz.
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Figure 1: Experimental workflow for dSTORM imaging.
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Figure 2: Simplified photoswitching mechanism in dSTORM.
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Conclusion
Sulfo-Cyanine5.5 amine is a bright and highly water-soluble fluorophore that is a viable

candidate for super-resolution microscopy. While it offers high photon yields, its relatively high

duty cycle compared to dyes like Alexa Fluor 647 may require careful optimization of labeling

densities for optimal resolution in STORM imaging.[5] For applications where high labeling

density is critical, Alexa Fluor 647 remains a top performer due to its favorable photoswitching

kinetics.[5] However, the excellent brightness and hydrophilicity of Sulfo-Cyanine5.5 amine
make it a strong contender, particularly in experiments where nonspecific binding of more

hydrophobic dyes is a concern. Researchers should carefully consider the specific

requirements of their experiment, including the desired resolution and the nature of the

biological target, when selecting the most appropriate fluorophore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Sulfo-Cyanine5.5 Amine: A Comparative Guide for
Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12409592#performance-of-sulfo-cyanine5-5-amine-
in-super-resolution-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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